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Compound of Interest |

Compound Name: Undecyl isothiocyanate
CAS No.: 19010-96-9
Cat. No.: B099060
. J

Focus: Undecyl Isothiocyanate and Lipophilic Alkyl Analogs in Chemoprevention and
Oncology

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of C11-isothiocyanate
(Undecyl-ITC) and its analogs. While short-chain isothiocyanates (ITCs) like sulforaphane (C4-
equivalent) are well-characterized, longer alkyl chain ITCs (C9—-C12) exhibit distinct
pharmacodynamic profiles driven by enhanced lipophilicity. This guide dissects the "Goldilocks
zone" of hydrophobicity found in C11 analogs, detailing their superior membrane permeability,
potency in Nrf2 activation, and efficacy in inhibiting NNK-induced tumorigenesis compared to
their shorter-chain counterparts.

Chemical Basis & Pharmacophore

The pharmacological efficacy of C11-ITC rests on a bipartite chemical structure: the
electrophilic warhead and the lipophilic tail.

The Electrophilic Warhead (-N=C=S)

The isothiocyanate moiety is the central pharmacophore. The central carbon is highly
electrophilic, making it susceptible to nucleophilic attack by thiols (—SH) via a reversible
thiocarbamoylation reaction.
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» Target: Cysteine residues in proteins (specifically Keapl).[1]

e Reactivity: The electron-deficiency of the central carbon is modulated by the inductive effect
of the alkyl chain.

The Lipophilic Tail (C11 Alkyl Chain)

The undecyl (C11) chain provides the critical hydrophobic driver.

e LogP Influence: Unlike hydrophilic ITCs (e.g., Allyl-ITC), C11-ITC has a high partition
coefficient (LogP > 4.5). This facilitates rapid passive diffusion across the plasma membrane
and potentially the nuclear envelope.

 Steric Fit: SAR studies indicate that alkyl chains between C10 and C12 occupy hydrophobic
pockets in target enzymes (e.g., CYP450s) more effectively than shorter chains, leading to
competitive inhibition of carcinogen-activating enzymes.

Structure-Activity Relationship (SAR) Analysis
Chain Length vs. Potency

Experimental data indicates a non-linear correlation between alkyl chain length and biological
potency. As chain length increases from C4 to C12, the inhibition of lung tumorigenesis and
induction of Phase Il enzymes generally increases, peaking around C10-C12.

Relative
Analog Chain Length LogP (Est.) Potency (Nrf2 Bioavailability
Induction)
High (Rapid
Allyl-ITC c3 13 + oh (Rap
Excretion)
Sulforaphane C4 (Sulfoxide) ~0.2 +++ High
Hexyl-ITC C6 ~2.5 ++ Moderate
Low Solubility /
Undecyl-ITC Cl1 ~4.8 ++++ ) )
High Retention
Dodecyl-ITC C12 ~5.3 ++++ Solubility Limited
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Key Insight: C11-ITC represents a local maximum in SAR optimization. It possesses sufficient
lipophilicity to anchor into the hydrophobic Kelch domain of Keapl or the active sites of CYP
enzymes, yet remains just below the threshold where extreme hydrophobicity causes
aggregation or complete insolubility in agueous biological media.

Mechanism of Action: The Keapl-Nrf2 Pathway

The primary mechanism for C11-ITC is the modification of Kelch-like ECH-associated protein 1
(Keapl), a sensor for oxidative stress.

Entry: C11-ITC diffuses through the cell membrane.

Modification: The ITC group forms a thiocarbamate adduct with specific cysteine sensor
residues (C151, C273, C288) on Keapl.

Disruption: This conformational change prevents Keapl from targeting Nrf2 for ubiquitination.

Activation: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response
Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).

Visualization: Keap1-Nrf2 Activation Pathway
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Figure 1: Molecular mechanism of Nrf2 activation by C11-ITC.[2] The electrophilic attack on
Keapl prevents Nrf2 degradation, triggering the antioxidant response.

Experimental Protocols
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Chemical Synthesis: Dithiocarbamate Route

To synthesize C11-ITC (Undecyl isothiocyanate) with high purity, the dithiocarbamate
decomposition method is preferred over the thiophosgene method due to safety and yield.

Reagents:

Undecylamine (1.0 eq)

Carbon disulfide (CSz2, 1.2 eq)

Triethylamine (EtsN, 2.0 eq)

Tosyl Chloride (TsCl, 1.1 eq) or EDC-HCI

Solvent: THF or CH2Cl2

Protocol:
e Formation of Dithiocarbamate Salt:

o Dissolve undecylamine in THF at 0°C.

o Add EtsN followed by the dropwise addition of CS-.

o Stir for 1 hour at 0°C. A white/yellow precipitate (dithiocarbamate salt) may form.
» Desulfurization:

o Add TsCI (dissolved in THF) dropwise to the reaction mixture.

o Allow the mixture to warm to room temperature and stir for 2—4 hours.

o Mechanism:[2][3][4][5][6][7] TsCI activates the sulfur, creating a good leaving group,
facilitating the elimination to form the isothiocyanate.

o Work-up:

o Quench with 1N HCI. Extract with CH2Clz (3x).
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o Wash organic layer with brine, dry over MgSOa.

o Concentrate in vacuo.

e Purification:

o Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). C11-ITC is
typically a clear to pale yellow oil.

Biological Assay: Nrf2 Nuclear Translocation

To validate the SAR, one must confirm the nuclear accumulation of Nrf2.

Protocol:

e Cell Culture: Seed Murine Hepatoma (Hepalclc7) or Human Lung (A549) cells.

o Treatment: Treat cells with C11-ITC (1-10 uM) for 1, 3, and 6 hours. Include DMSO control.
» Fractionation:

o Harvest cells and lyse using a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgClz, 10
mM KCI) to rupture plasma membranes.

o Centrifuge (4°C, 3000g) to pellet nuclei.
o Collect supernatant (Cytosolic Fraction).

o Resuspend pellet in hypertonic buffer (20 mM HEPES, 420 mM NaCl) to extract nuclear
proteins.

e Western Blot:
o Run SDS-PAGE.
o Probe with Anti-Nrf2 antibody.

o Normalization: Use Anti-GAPDH for cytosolic fraction and Anti-Lamin B1 for nuclear
fraction.
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e Quantification: Calculate the Nuclear/Cytosolic ratio relative to chain length.

Development Workflow

The following diagram illustrates the iterative process of optimizing C11 analogs, from

computational design to lead selection.
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Figure 2: Iterative SAR workflow for isolating high-potency isothiocyanate analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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